2-Isopropyl-5-methylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of pyrazine compounds, including those similar to 2-isopropyl-5-methylpyrazine, can involve various methods such as chemical synthesis, electrochemical synthesis, and microbial synthesis. Chemical synthesis is the most widely used method among these. For instance, the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone demonstrates an efficient and green synthesis approach, yielding up to 72% product under optimized conditions (Lei Song et al., 2017). These methods could potentially be adapted for the specific synthesis of 2-isopropyl-5-methylpyrazine.
Molecular Structure Analysis
Molecular structure analysis of pyrazine derivatives reveals intricate details about their chemical behavior and potential applications. For example, studies on the crystallographic and molecular structure of related compounds provide insights into how substituents influence molecular conformation and reactivity (M. Czugler & A. Kălmăn, 1993).
Chemical Reactions and Properties
Pyrazine compounds participate in various chemical reactions, including nitrosation, nitration, and bromination, demonstrating a range of chemical reactivity. Methylation reactions, for instance, highlight the flexibility of pyrazine derivatives to undergo functional group transformations, which is crucial for developing pharmaceutical intermediates and other specialized chemicals (H. Ochi et al., 1976).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as their thermal stability and solubility, are critical for their application in various fields. The thermal stability of Ag(I)/Cu(I) 3,3',5,5'-tetrametyl-4,4'-bipyrazolate, for example, up to 300-500°C, along with its framework flexibility demonstrated by adsorption measurements, underscores the importance of understanding these properties for material science applications (Jie‐Peng Zhang & S. Kitagawa, 2008).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives, including their reactivity with various chemical agents and the influence of substituents on their chemical behavior, are essential for their utilization in synthetic chemistry and drug development. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid illustrates the potential for microbial processes in the production of chemically complex and pharmaceutically relevant compounds (M. Wieser et al., 1997).
Scientific Research Applications
Pharmaceutical Intermediates : 5-Methylpyrazine-2-carboxylic acid, closely related to 2-Isopropyl-5-methylpyrazine, is an important pharmaceutical intermediate. Chemical synthesis is the most widely used method for its production (Bai Jin-quan, 2013).
Synthesis from Biomass : An efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine, a derivative of 2-Isopropyl-5-methylpyrazine, has been developed from biomass-derived 1,3-dihydroxyacetone. This highlights the potential of renewable resources in synthesizing pyrazine derivatives (Lei Song et al., 2017).
Catalysis Research : Research on the synthesis of 2-methylpyrazine, a structural analog of 2-Isopropyl-5-methylpyrazine, has revealed the effective use of alumina-supported copper catalysts. These catalysts have been shown to enhance selectivity and reactant conversions (F. Jing et al., 2008).
Corrosion Inhibition : Pyrazine derivatives, including 2-methylpyrazine, have been evaluated for their corrosion inhibition performance on steel surfaces. This research contributes to understanding the protective mechanisms of pyrazine compounds in industrial applications (I. Obot & Z. Gasem, 2014).
Organic Synthesis and Material Science : Studies on the synthesis and magnetic properties of coordination compounds involving 2-methylpyrazine suggest its utility in creating materials with specific magnetic properties (S. Wöhlert et al., 2013).
Food and Flavor Industry : In the context of food science, alkylpyrazines, including derivatives similar to 2-Isopropyl-5-methylpyrazine, have been studied for their role in the formation of specific flavors and aromas in foods (M. Ligor & B. Buszewski, 2006).
Biotechnology : Tetra-methylpyrazine, related to 2-Isopropyl-5-methylpyrazine, has been produced using engineered Corynebacterium glutamicum. This showcases the potential of microbial synthesis in producing valuable compounds for various applications (Thomas Eng et al., 2019).
properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTQKVQDZHXLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065677 | |
Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted, coffee, nutty, earthy odour | |
Record name | 2-Methyl-5-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 °C. @ 760.00 mm Hg | |
Record name | 2-Isopropyl-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-5-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.984 | |
Record name | 2-Methyl-5-isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Isopropyl-5-methylpyrazine | |
CAS RN |
13925-05-8 | |
Record name | 2-Methyl-5-isopropylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13925-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-isopropyl pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-ISOPROPYL PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818RIW504V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Isopropyl-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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